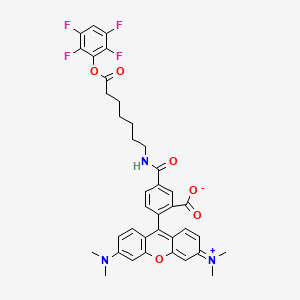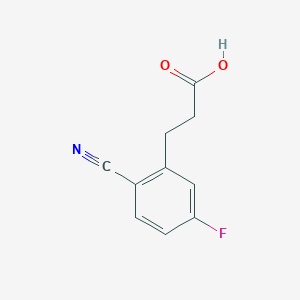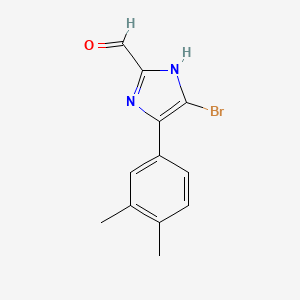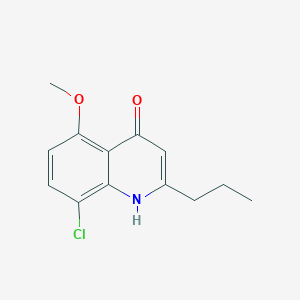
8-Chloro-5-methoxy-2-propylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-methoxy-2-propylquinolin-4-ol is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 8-Chloro-5-methoxy-2-propylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 8-chloroquinoline with 5-methoxy-2-propylphenol under specific reaction conditions. The reaction typically requires the use of a catalyst and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
8-Chloro-5-methoxy-2-propylquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinolin-4-one derivatives, while substitution reactions can introduce different functional groups onto the quinoline ring .
Scientific Research Applications
8-Chloro-5-methoxy-2-propylquinolin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Additionally, the compound is used in the pharmaceutical industry for drug development and formulation .
Mechanism of Action
The mechanism of action of 8-Chloro-5-methoxy-2-propylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
8-Chloro-5-methoxy-2-propylquinolin-4-ol can be compared with other similar compounds, such as 4-Chloro-8-methoxy-2-methylquinoline and 8-Amino-5-methoxyquinoline. These compounds share structural similarities but differ in their functional groups and biological activities. For instance, 4-Chloro-8-methoxy-2-methylquinoline has a methyl group instead of a propyl group, which may affect its chemical reactivity and biological properties. Similarly, 8-Amino-5-methoxyquinoline has an amino group, which can influence its interaction with biological targets .
Properties
CAS No. |
1189105-70-1 |
|---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
8-chloro-5-methoxy-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO2/c1-3-4-8-7-10(16)12-11(17-2)6-5-9(14)13(12)15-8/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
FUZYWIISAJQQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
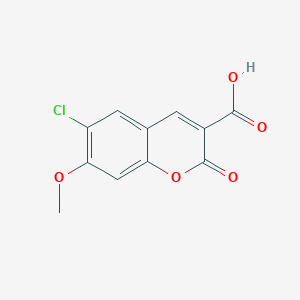
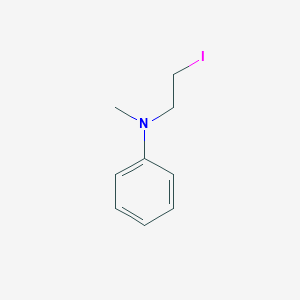
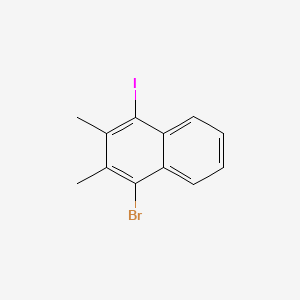
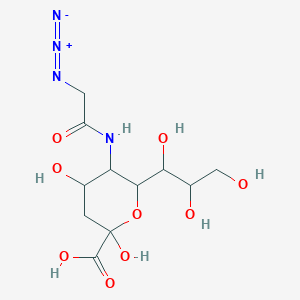
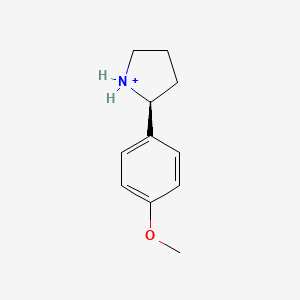
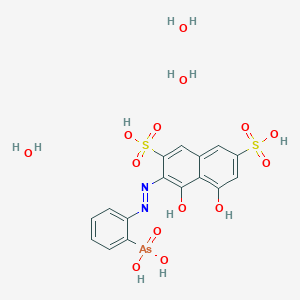
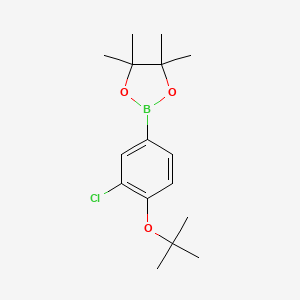
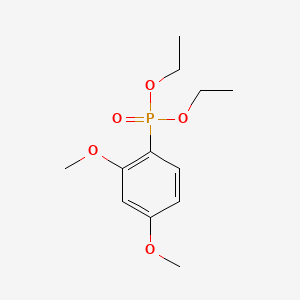
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
